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bacteriophage T4 ComCalpha protein

Bacteriophage T4 Transcription antitermination Protein quality control

Bacteriophage T4 ComCalpha protein (CAS 148970-80-3) is a phage-encoded early protein of 141 amino acid residues with a predicted molecular weight of 16,680 Da that functions as a putative transcription antitermination factor during T4 infection of Escherichia coli. The comCalpha gene spans a 1,340-bp region of the T4 genome and the protein product is characterized by an unusually acidic isoelectric point (calculated pI = 4.7) that results in anomalous electrophoretic migration at an apparent molecular weight of 22,000 Da on SDS-PAGE.

Molecular Formula C4H9N3O2S
Molecular Weight 0
CAS No. 148970-80-3
Cat. No. B1177756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebacteriophage T4 ComCalpha protein
CAS148970-80-3
Synonymsbacteriophage T4 ComCalpha protein
Molecular FormulaC4H9N3O2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacteriophage T4 ComCalpha Protein (CAS 148970-80-3) – Essential Molecular Profile for Transcription Antitermination Research and Procurement


Bacteriophage T4 ComCalpha protein (CAS 148970-80-3) is a phage-encoded early protein of 141 amino acid residues with a predicted molecular weight of 16,680 Da that functions as a putative transcription antitermination factor during T4 infection of Escherichia coli [1]. The comCalpha gene spans a 1,340-bp region of the T4 genome and the protein product is characterized by an unusually acidic isoelectric point (calculated pI = 4.7) that results in anomalous electrophoretic migration at an apparent molecular weight of 22,000 Da on SDS-PAGE [1]. ComCalpha synthesis initiates immediately after infection, peaks at 1–3 minutes post‑infection at 37°C, and residual biosynthesis remains detectable into the late phase of phage development [1]. The protein belongs to a class of T4-encoded factors—including goF and comCJ—that compensate for host Rho‑mediated transcription termination, yet each factor exhibits distinct structural, kinetic, and functional properties that preclude simple interchange [1][2].

Why Generic Substitution of Bacteriophage T4 ComCalpha Protein (CAS 148970-80-3) Is Not Feasible for Antitermination Studies


Bacteriophage T4 encodes multiple proteins implicated in transcription antitermination—ComCalpha, ComCJ, GoF, and MotA—that are not functionally interchangeable. The canonical comCalpha loss‑of‑function mutants (nonsense or total deletion) fail to support phage growth on tabC/rho mutant hosts, whereas comCJ and goF mutations, located in distinct genomic loci, produce quantitatively different effects on prereplicative gene transcription [1][2]. In a tabC host background, wild‑type T4 exhibits depressed transcription of genes 39 and 43; infection with comCalpha55.6 or comCJ single mutants restores transcription to different extents, while the double mutant produces a synergistic effect, demonstrating non‑redundant pathways [2]. Additionally, ComCalpha is distinguished from nearly all other T4 early proteins by its acidic pI (4.7) and anomalous SDS‑PAGE mobility (apparent 22,000 Da vs. predicted 16,680 Da), properties that are not shared by the GoF protein, which migrates at its expected wild‑type position [1]. These structural and functional divergences mean that procurement of authentic ComCalpha—rather than a generic T4 antitermination factor—is essential for reproducible experimental outcomes.

Bacteriophage T4 ComCalpha Protein (CAS 148970-80-3) – Verifiable Quantitative Differentiation Evidence for Procurement Decisions


Anomalous SDS‑PAGE Migration: Molecular Weight Verification for ComCalpha Identity

ComCalpha exhibits a well‑characterized anomalous migration on SDS‑polyacrylamide gels: its apparent molecular weight (22,000 Da) is approximately 32% higher than its sequence‑predicted molecular weight (16,680 Da), a property attributed to its acidic pI of 4.7 [1]. In contrast, the GoF antitermination factor migrates at its expected wild‑type position, and the comCalpha803 missense mutant (Gly‑84→Arg) exhibits a substantially faster electrophoretic mobility due to the gain of a positive charge, while the goF1 mutant shows no mobility shift despite an Asp→Tyr substitution [1]. This reproducible electrophoretic signature provides a direct, low‑cost identity verification assay that cannot be fulfilled by any other T4 antitermination protein.

Bacteriophage T4 Transcription antitermination Protein quality control

Acidic Isoelectric Point (pI 4.7) Distinguishes ComCalpha from the Predominantly Basic T4 Early Proteome

The calculated isoelectric point of ComCalpha is 4.7, making it one of the few strongly acidic proteins among T4 early gene products, the majority of which are basic [1]. In two‑dimensional NEPHGE/SDS‑PAGE systems, acidic proteins such as ComCalpha cease migration early in the first dimension, whereas basic T4 early proteins continue to migrate as long as the electrical tension is maintained [1]. This property was used to unambiguously identify ComCalpha in wild‑type vs. amber mutant infections: the acidic spot at 22 kDa is absent in comCalpha‑amber infections and shifts to a less‑acidic, lower‑molecular‑weight position in the comCalpha803 mutant [1]. By comparison, reference early proteins MotA and IpIII (both basic) show entirely different 2D migration patterns [1].

Bacteriophage T4 Proteomics 2D gel electrophoresis

Temporal Synthesis Kinetics Differentiate ComCalpha from Other T4 Early Regulators

ComCalpha biosynthesis initiates immediately after T4 infection, reaches maximum rate between 1 and 3 min post‑infection at 37°C, and remains detectable up to at least 13 min post‑infection [1]. This synthesis profile is distinct from that of the MotA regulatory protein, which serves as a reference marker in the same gels and exhibits a different temporal accumulation pattern [1]. The prolonged synthesis of ComCalpha beyond the prereplicative period is atypical for an early phage protein and may reflect its continued requirement during late transcription antitermination events [1].

Bacteriophage T4 Gene regulation Protein synthesis kinetics

Functional Non‑Redundancy with comCJ: Synergistic Transcription Restoration in Double‑Mutant Infections

In a rho/tabC mutant host, wild‑type T4 exhibits depressed transcription of prereplicative genes 39 and 43. Infection with the canonical comCalpha55.6 mutant or the comCJ mutant each restore transcription to different partial extents, while the comCalpha55.6‑comCJ double mutant produces a synergistic effect that surpasses either single mutant [1]. This genetic evidence demonstrates that ComCalpha and ComCJ function through non‑identical pathways and are not interchangeable. Furthermore, the comCalpha55.6 mutant uniquely affects the transcription rate of the rIIA gene even in a wild‑type host, a property not observed with comCJ [1].

Bacteriophage T4 Transcriptional regulation Genetic complementation

Structural Determinant of Electrophoretic Mobility: Gly‑84→Arg Mutation Produces Diagnostic Mobility Shift Absent in goF1

The comCalpha803 allele harbors a glycine‑to‑arginine substitution at position 84 of the 141‑residue polypeptide, introducing a positive charge that dramatically increases electrophoretic mobility on SDS‑PAGE [1]. In contrast, the goF1 mutant protein, in which an aspartic acid is replaced by tyrosine (both acidic and aromatic residues, respectively), migrates identically to the wild‑type GoF protein, demonstrating no mobility shift [1]. This differential behavior establishes position 84 as a mobility‑determining residue in ComCalpha and provides a structural rationale for the unique biophysical properties of the ComCalpha protein relative to GoF.

Bacteriophage T4 Protein structure Mutant characterization

Gene Deletion Phenotype Confirms ComCalpha Is Dispensable for Wild‑Type Host Growth but Essential in tabC/rho Mutant Backgrounds

Complete elimination of the ComCalpha protein—via nonsense or total deletion mutations—does not impair T4 phage growth on wild‑type (rho⁺) E. coli hosts [1]. However, these same null mutations render the phage unable to propagate on tabC/hdf/rho mutant hosts [1]. This conditional essentiality contrasts with the behavior of some other T4 regulatory factors (e.g., MotA), which are required for middle‑mode transcription on both wild‑type and mutant hosts. The phenotype establishes ComCalpha as a specialized antitermination factor whose functional contribution is only revealed under conditions of host Rho perturbation, making it a unique tool for dissecting Rho‑dependent termination pathways.

Bacteriophage T4 Genetic knockout Host‑phage interaction

Bacteriophage T4 ComCalpha Protein (CAS 148970-80-3) – High‑Value Research and Industrial Application Scenarios


Identity Verification and Quality Control of Recombinant ComCalpha Preparations

Leveraging the anomalous SDS‑PAGE migration (apparent MW 22,000 vs. predicted 16,680) and the calculated pI of 4.7, laboratories can implement a simple one‑dimensional or two‑dimensional gel assay to confirm the identity and purity of sourced ComCalpha protein [1]. The appearance of an acidic 22‑kDa spot on NEPHGE/SDS‑PAGE, which shifts to a lower‑molecular‑weight, less‑acidic position upon introduction of the comCalpha803 mutation or is absent in amber mutant extracts, provides an unambiguous positive identification that no other T4 antitermination factor can satisfy [1].

Rho‑Dependent Transcription Termination Studies Using ComCalpha as a Pathway‑Specific Probe

Because comCalpha null mutants are viable on wild‑type E. coli but lethal on tabC/rho mutant hosts, ComCalpha serves as a conditional probe to dissect Rho‑dependent termination pathways [1]. Researchers can compare transcription profiles in tabC hosts infected with comCalpha⁺ versus comCalpha⁻ phages to identify Rho‑sensitive terminators that specifically require ComCalpha‑mediated antitermination—a functional dissection that cannot be achieved with the non‑redundant comCJ or goF factors [2].

Proteomic Reference Standard for Acidic Bacteriophage Early Proteins

ComCalpha is one of the few strongly acidic (pI 4.7) T4 early proteins, making it an ideal reference standard for calibrating NEPHGE 2D‑gel systems and for benchmarking the resolution of acidic phage proteins in proteomics workflows [1]. Its distinctive 2D coordinate (acidic end, 22‑kDa region) and the availability of well‑characterized mobility‑shift mutants (comCalpha803) provide a built‑in validation system [1].

Genetic Complementation and Epistasis Analysis of Antitermination Pathways

The synergistic transcription restoration observed in comCalpha55.6‑comCJ double mutant infections indicates that these factors operate in genetically separable pathways [2]. Procuring authentic ComCalpha protein—rather than substituting it with ComCJ or GoF—is essential for epistasis experiments designed to map the hierarchy of T4 antitermination factors, as only ComCalpha exhibits the unique combination of rIIA transcription modulation in wild‑type hosts and tabC‑specific growth complementation [2].

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